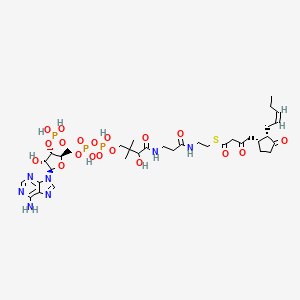

3-Oxo-OPC4-CoA

Beschreibung

Eigenschaften

Molekularformel |

C35H54N7O19P3S |

|---|---|

Molekulargewicht |

1001.8 g/mol |

IUPAC-Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxo-4-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanethioate |

InChI |

InChI=1S/C35H54N7O19P3S/c1-4-5-6-7-22-20(8-9-23(22)44)14-21(43)15-26(46)65-13-12-37-25(45)10-11-38-33(49)30(48)35(2,3)17-58-64(55,56)61-63(53,54)57-16-24-29(60-62(50,51)52)28(47)34(59-24)42-19-41-27-31(36)39-18-40-32(27)42/h5-6,18-20,22,24,28-30,34,47-48H,4,7-17H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)/b6-5-/t20-,22+,24-,28-,29-,30?,34-/m1/s1 |

InChI-Schlüssel |

QGJLCXXJEFRWHP-ZRHHFSRKSA-N |

Isomerische SMILES |

CC/C=C\C[C@H]1[C@H](CCC1=O)CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

Kanonische SMILES |

CCC=CCC1C(CCC1=O)CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Chemical Biology of 3-Oxo-OPC4-CoA: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Oxo-OPC4-CoA, a key intermediate in the biosynthesis of jasmonates, a class of lipid-derived signaling molecules crucial for plant defense and development. This document details its chemical structure, metabolic pathway, and the enzymes involved, alongside relevant experimental protocols for its study.

Chemical Structure of this compound

This compound is the Coenzyme A (CoA) thioester of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butanoic acid. Its chemical identity is well-defined in public chemical databases.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| ChEBI ID | CHEBI:80459 |

| Molecular Formula | C35H54N7O19P3S |

| Monoisotopic Mass | 1001.24080 u |

| SMILES | CC\C=C/C[C@H]1--INVALID-LINK--CC(=O)SCCNC(=O)CCNC(=O)C(O)C(C)(C)COP(O)(=O)OP(O)(=O)OC[C@H]2O--INVALID-LINK--[C@@H]2OP(O)(O)=O)n2cnc3c(N)ncnc23)CCC1=O |

| InChI | InChI=1S/C35H54N7O19P3S/c1-4-5-6-7-22-20(8-9-23(22)44)14-21(43)15-26(46)65-13-12-37-25(45)10-11-38-33(49)30(48)35(2,3)17-58-64(55,56)61-63(53,54)57-16-24-29(60-62(50,51)52)28(47)34(59-24)42-19-41-27-31(36)39-18-40-32(27)42/h5-6,18-20,22,24,28-30,34,47-48H,4,7-17H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)/b6-5-/t20-,22+,24-,28-,29-,30?,34-/m1/s1 |

| InChIKey | QGJLCXXJEFRWHP-ZRHHFSRKSA-N |

Metabolic Pathway: The Role of this compound in Jasmonate Biosynthesis

This compound is a pivotal, yet transient, intermediate in the final steps of jasmonic acid (JA) biosynthesis, which occurs within the peroxisome. The formation of JA from its precursor, 12-oxo-phytodienoic acid (OPDA), involves a reduction step followed by two cycles of β-oxidation. This compound is the product of the first enzymatic step in the second round of β-oxidation.

The conversion of the precursor OPC-8-CoA to jasmonoyl-CoA involves two successive rounds of β-oxidation, shortening the octanoic acid side chain by two carbons in each cycle. The intermediate after the first cycle is OPC-6-CoA, which then enters the second cycle to form OPC-4-CoA. This compound is subsequently formed and then cleaved to yield acetyl-CoA and jasmonoyl-CoA.

An In-depth Technical Guide to the 3-Oxo-OPC4-CoA Biosynthesis Pathway in Arabidopsis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of jasmonic acid (JA) and its related compounds, collectively known as jasmonates, is a critical component of plant defense and development. A key, yet often overlooked, segment of this pathway is the peroxisomal β-oxidation of 12-oxo-phytodienoic acid (OPDA). This guide provides a detailed technical overview of the enzymatic steps leading to and including the formation of 3-oxo-OPC4-CoA, a crucial intermediate in the conversion of OPDA to JA in Arabidopsis thaliana. Understanding this pathway is essential for the development of novel herbicides, plant growth regulators, and therapeutic agents that target plant stress responses.

The Core Pathway: From OPC-8 to Jasmonic Acid

Following its synthesis in the plastid, OPDA is transported into the peroxisome. Here, it is first reduced to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) by OPDA reductase 3 (OPR3). OPC-8:0 is then activated to its CoA-ester, OPC-8:0-CoA, by a 4-coumarate:CoA ligase-like protein, OPC-8:CoA Ligase1 (OPCL1). This activation step initiates three successive cycles of β-oxidation, ultimately yielding jasmonic acid. The intermediate this compound is formed during the second cycle of this β-oxidation cascade.

The core enzymes involved in the β-oxidation of jasmonate precursors in Arabidopsis are:

-

Acyl-CoA Oxidase (ACX): Specifically, ACX1 and ACX5 are implicated in wound-induced JA biosynthesis.

-

Multifunctional Protein (AIM1): This protein harbors both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

-

3-Ketoacyl-CoA Thiolase (KAT): KAT2 is the primary thiolase involved in JA biosynthesis.

Quantitative Data on Key Enzymes

Precise kinetic data for the enzymes involved in the later stages of JA biosynthesis with their specific substrates are still being fully elucidated. However, available data on substrate preferences and some kinetic parameters provide valuable insights into the pathway's regulation.

| Enzyme | Organism | Substrate | Km | Vmax | Catalytic Efficiency (kcat/Km) | Reference |

| OPC-8:CoA Ligase1 (OPCL1) | Arabidopsis thaliana | OPC-8:0 | 18.0 ± 2.0 µM | 0.81 ± 0.03 nkat/mg | 4.5 x 10⁴ M⁻¹s⁻¹ | (Kienow et al., 2008) |

| OPC-6:0 | 25.0 ± 5.0 µM | 0.77 ± 0.05 nkat/mg | 3.1 x 10⁴ M⁻¹s⁻¹ | (Kienow et al., 2008) | ||

| OPDA | 12.0 ± 2.0 µM | 0.75 ± 0.02 nkat/mg | 6.2 x 10⁴ M⁻¹s⁻¹ | (Kienow et al., 2008) | ||

| dnOPDA | 15.0 ± 3.0 µM | 0.79 ± 0.04 nkat/mg | 5.3 x 10⁴ M⁻¹s⁻¹ | (Kienow et al., 2008) | ||

| Multifunctional Protein (AIM1) | Arabidopsis thaliana | Crotonyl-CoA (C4) | 115 µM | Not Reported | Not Reported | [1] |

| Acyl-CoA Oxidase 1A (ACX1A) | Lycopersicon esculentum (Tomato) | Prefers C12 and C14 straight-chain acyl-CoAs. Active on C18 cyclopentanoid-CoA precursors of JA. | Not Reported | Not Reported | Not Reported | [2] |

| 3-Ketoacyl-CoA Thiolase 2 (KAT2) | Arabidopsis thaliana | Broad substrate specificity, including long-chain (C16 to C20) fatty acyl-CoAs and acetoacetyl-CoA. | Not Reported | Not Reported | Not Reported | [3] |

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is an integral part of the larger jasmonic acid biosynthesis pathway, which is tightly regulated by developmental cues and environmental stresses.

Caption: Overview of the Jasmonic Acid Biosynthesis Pathway in Arabidopsis.

Experimental Protocols

Quantification of Jasmonate Intermediates by UPLC-MS/MS

This protocol is adapted from established methods for the highly sensitive quantification of phytohormones.[4][5]

a. Sample Preparation:

-

Freeze approximately 50 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the powder with 1 mL of cold (-20°C) methanol containing a mixture of deuterated internal standards (e.g., d6-JA, d5-OPDA).

-

Vortex vigorously and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Re-extract the pellet with 500 µL of cold methanol, vortex, and centrifuge again.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen.

-

Resuspend the residue in 100 µL of 10% methanol.

b. Solid Phase Extraction (SPE):

-

Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

-

Load the resuspended sample onto the cartridge.

-

Wash the cartridge with 1 mL of 1% formic acid.

-

Elute the jasmonates with 1 mL of methanol.

-

Evaporate the eluate to dryness and resuspend in 50 µL of the initial mobile phase for UPLC-MS/MS analysis.

c. UPLC-MS/MS Analysis:

-

UPLC System: A high-resolution UPLC system (e.g., Waters Acquity).

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC HSS T3, 100 x 1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the compounds of interest (e.g., 5% B to 95% B over 15 minutes).

-

Mass Spectrometer: A tandem quadrupole or Q-TOF mass spectrometer (e.g., AB Sciex 4000 QTRAP) operated in negative electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for each analyte and its corresponding internal standard.

In Vitro Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity of AIM1

This protocol is a general method that can be adapted for the specific substrates in the jasmonate pathway.

a. Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.3.

-

Substrate: 3-hydroxy-OPC6-CoA or 3-hydroxy-OPC4-CoA (synthesized enzymatically or chemically).

-

Cofactor: 1 mM NAD+.

-

Enzyme: Purified recombinant AIM1 protein.

b. Procedure:

-

In a 1 mL cuvette, combine 900 µL of assay buffer, 50 µL of NAD+ solution, and 20 µL of substrate solution.

-

Incubate at 30°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 30 µL of the purified AIM1 enzyme solution.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

In Vitro Assay for 3-Ketoacyl-CoA Thiolase (KAT2) Activity

This protocol measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.

a. Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 25 mM MgCl₂ and 0.2 mM dithiothreitol.

-

Substrate: this compound (synthesized enzymatically or chemically).

-

Coenzyme A: 0.1 mM Coenzyme A (CoA-SH).

-

Enzyme: Purified recombinant KAT2 protein.

b. Procedure:

-

In a 1 mL cuvette, combine 950 µL of assay buffer and 20 µL of CoA-SH solution.

-

Add 20 µL of the this compound substrate solution.

-

Incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the purified KAT2 enzyme solution.

-

Monitor the decrease in absorbance at a wavelength where the enolate ion of the 3-ketoacyl-CoA has a characteristic absorbance (this needs to be determined empirically for each substrate, often around 303-310 nm).

-

Calculate the rate of substrate cleavage.

Experimental Workflow for Characterizing the Pathway

Caption: A logical workflow for the comprehensive study of the this compound biosynthesis pathway.

Conclusion

The biosynthesis of this compound is a pivotal part of the jasmonic acid signaling pathway in Arabidopsis. A thorough understanding of the enzymes involved, their kinetics, and the regulation of this pathway is crucial for developing new technologies to modulate plant growth and defense. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important metabolic route. Future research should focus on obtaining more precise kinetic data for the multifunctional protein AIM1 and the thiolase KAT2 with their native jasmonate-related substrates to build more accurate models of this pathway for applications in agriculture and medicine.

References

- 1. uniprot.org [uniprot.org]

- 2. Role of β-Oxidation in Jasmonate Biosynthesis and Systemic Wound Signaling in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Requirement for 3-ketoacyl-CoA thiolase-2 in peroxisome development, fatty acid beta-oxidation and breakdown of triacylglycerol in lipid bodies of Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]

The Biological Role of 3-Oxo-OPC4-CoA in Peroxisomal β-Oxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-butyryl-CoA, or 3-Oxo-OPC4-CoA, is a critical, yet transient, intermediate in the biosynthesis of the plant hormone jasmonic acid (JA). This technical guide delves into the core of its biological function within the peroxisomal β-oxidation pathway, a pivotal stage in the production of JA. Jasmonic acid and its derivatives are instrumental in orchestrating a wide array of plant defense and developmental processes. Understanding the intricacies of this compound's metabolism provides a deeper insight into the regulation of plant immunity and presents potential avenues for the development of novel agrochemicals and therapeutics. This document outlines the enzymatic conversions, relevant quantitative data, detailed experimental protocols, and the signaling context of this key metabolic junction.

Introduction: Jasmonic Acid Biosynthesis and the Role of Peroxisomal β-Oxidation

Jasmonic acid (JA) is a lipid-derived signaling molecule that plays a central role in plant defense against herbivores and pathogens, as well as in various developmental processes.[1][2] The biosynthesis of JA is a multi-step process that initiates in the chloroplast and culminates in the peroxisome.[3][4]

The journey begins with the release of α-linolenic acid from chloroplast membranes, which is then converted to 12-oxo-phytodienoic acid (OPDA).[4] OPDA is subsequently transported into the peroxisome, where it undergoes reduction to 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) by OPDA reductase 3 (OPR3). To enter the β-oxidation spiral, OPC-8:0 must be activated to its coenzyme A (CoA) thioester, OPC-8:0-CoA, a reaction catalyzed by OPC-8:0 CoA Ligase1 (OPCL1).

The peroxisomal β-oxidation of OPC-8:0-CoA proceeds through three successive cycles to shorten the octanoic acid side chain, ultimately yielding (+)-7-iso-jasmonoyl-CoA. Each cycle involves the sequential action of three core enzymes: Acyl-CoA Oxidase (ACX), a Multifunctional Protein (MFP) with enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities, and 3-ketoacyl-CoA Thiolase (KAT). This compound is the 3-ketoacyl-CoA intermediate generated during the second cycle of this β-oxidation cascade.

The Peroxisomal β-Oxidation of Jasmonate Precursors: A Stepwise Breakdown

The conversion of OPC-8:0-CoA to jasmonoyl-CoA involves three rounds of β-oxidation. This compound is a key intermediate in the second round.

Round 1: OPC-8:0-CoA to OPC-6:0-CoA

-

Dehydrogenation: Acyl-CoA Oxidase (ACX) introduces a double bond between the α and β carbons of OPC-8:0-CoA to form trans-2-enoyl-OPC-8:0-CoA.

-

Hydration: The enoyl-CoA hydratase activity of the Multifunctional Protein (MFP) adds a hydroxyl group to the β-carbon, yielding L-3-hydroxyacyl-OPC-8:0-CoA.

-

Dehydrogenation: The L-3-hydroxyacyl-CoA dehydrogenase activity of MFP oxidizes the hydroxyl group to a keto group, forming 3-oxo-OPC-8:0-CoA.

-

Thiolytic Cleavage: 3-ketoacyl-CoA Thiolase (KAT) cleaves off an acetyl-CoA molecule, resulting in the formation of OPC-6:0-CoA.

Round 2: OPC-6:0-CoA to OPC-4:0-CoA The second cycle mirrors the first, with OPC-6:0-CoA as the substrate.

-

Dehydrogenation (ACX): OPC-6:0-CoA is converted to trans-2-enoyl-OPC-6:0-CoA.

-

Hydration (MFP): This is followed by hydration to L-3-hydroxyacyl-OPC-6:0-CoA.

-

Dehydrogenation (MFP): Subsequent dehydrogenation yields 3-Oxo-OPC6-CoA .

-

Thiolytic Cleavage (KAT): The final step of this round produces OPC-4:0-CoA and another molecule of acetyl-CoA. It is at the 3-keto stage of this second cycle that the intermediate of interest, conceptually analogous to this compound in the subsequent cycle, is formed.

Round 3: OPC-4:0-CoA to (+)-7-iso-Jasmonoyl-CoA The third and final round of β-oxidation begins with OPC-4:0-CoA.

-

Dehydrogenation (ACX): OPC-4:0-CoA is oxidized to trans-2-enoyl-OPC-4:0-CoA.

-

Hydration (MFP): The enoyl-CoA hydratase function of MFP adds a water molecule to form L-3-hydroxyacyl-OPC-4:0-CoA.

-

Dehydrogenation (MFP): The L-3-hydroxyacyl-CoA dehydrogenase activity of MFP then oxidizes this intermediate to This compound .

-

Thiolytic Cleavage (KAT): Finally, 3-ketoacyl-CoA Thiolase (KAT) catalyzes the thiolytic cleavage of this compound, releasing acetyl-CoA and forming (+)-7-iso-jasmonoyl-CoA. A putative thioesterase is then required to release free jasmonic acid.

Quantitative Data

Quantitative kinetic data for the enzymes of jasmonate biosynthesis with their specific intermediates are crucial for understanding the flux through the pathway. While comprehensive kinetic parameters for every step are not fully elucidated, studies on the key enzymes provide valuable insights.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism | Reference |

| LeACX1A | 14:0-CoA | 5.0 ± 0.5 | - | - | Lycopersicon esculentum (Tomato) | |

| LeACX1A | OPC-8:0 | - | - | - | Lycopersicon esculentum (Tomato) | |

| LeACX1A | OPDA | - | - | - | Lycopersicon esculentum (Tomato) | |

| AtKAT2 | Acetoacetyl-CoA | ~50 | - | - | Arabidopsis thaliana |

Note: Specific kinetic data for this compound as a substrate for KAT is currently limited in the literature. The data for acetoacetyl-CoA provides a general indication of KAT2 activity. LeACX1A activity with OPC-8:0 and OPDA was confirmed but kinetic parameters were not determined in the cited study.

Signaling Pathways and Logical Relationships

The biosynthesis of jasmonic acid is tightly regulated and integrated with other signaling pathways in the plant. While this compound is primarily a metabolic intermediate, its flux through the pathway is critical for the production of the active signaling molecule, jasmonoyl-isoleucine (JA-Ile).

Jasmonic Acid Biosynthesis Pathway

Caption: Overview of the jasmonic acid biosynthesis pathway.

Experimental Workflow for Characterizing Peroxisomal β-Oxidation Enzymes

Caption: Workflow for enzyme characterization.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of this compound and the enzymes involved in its metabolism.

Assay for 3-ketoacyl-CoA Thiolase (KAT) Activity

This protocol is adapted from methods used for general 3-ketoacyl-CoA thiolases and can be optimized for OPC-CoA substrates.

Principle: The thiolytic cleavage of a 3-ketoacyl-CoA by KAT in the presence of free Coenzyme A results in the formation of a shortened acyl-CoA and acetyl-CoA. The reaction can be monitored by the decrease in absorbance of the 3-ketoacyl-CoA substrate at a specific wavelength, or by quantifying the products using HPLC. A common spectrophotometric assay follows the cleavage of acetoacetyl-CoA.

Reagents:

-

Potassium phosphate buffer (100 mM, pH 8.0)

-

Coenzyme A (CoA) solution (1 mM in water)

-

Acetoacetyl-CoA solution (1 mM in water) or synthesized this compound

-

Purified KAT enzyme solution

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Potassium chloride (40 mM)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (10 mM)

Procedure (Spectrophotometric Assay with Acetoacetyl-CoA):

-

Prepare a reaction mixture in a quartz cuvette containing:

-

850 µL of 100 mM potassium phosphate buffer (pH 8.0)

-

50 µL of 1 mM CoA solution

-

50 µL of purified KAT enzyme solution (diluted to an appropriate concentration)

-

-

Incubate the mixture for 2 minutes at 25°C to establish a baseline.

-

Initiate the reaction by adding 50 µL of 1 mM acetoacetyl-CoA solution.

-

Immediately monitor the decrease in absorbance at 303 nm, which corresponds to the disappearance of the enolate form of acetoacetyl-CoA.

-

Calculate the enzyme activity using the molar extinction coefficient of acetoacetyl-CoA at 303 nm.

Procedure (DTNB-based Assay for released CoA):

-

Prepare a reaction mixture containing 50 mM Tris buffer (pH 7.4), 40 mM KCl, 1 mg/mL acetyl-CoA, 1 mg/mL of the dicarbonyl-CoA substrate, and 5 mg/mL of the purified thiolase enzyme in a total volume of 100 µL.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction and measure the released CoA by adding 100 µL of 10 mM DTNB solution.

-

Measure the absorbance at 412 nm. The amount of released CoA is proportional to the thiolase activity.

Acyl-CoA Oxidase (ACX) Activity Assay

Principle: ACX catalyzes the oxidation of an acyl-CoA to a 2-trans-enoyl-CoA, with the concomitant reduction of FAD to FADH₂. The FADH₂ is then reoxidized by molecular oxygen, producing hydrogen peroxide (H₂O₂). The rate of H₂O₂ production can be measured using a coupled spectrophotometric or fluorometric assay.

Reagents:

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Horseradish peroxidase (HRP) solution (10 units/mL)

-

A suitable chromogenic or fluorogenic substrate for HRP (e.g., 4-hydroxyphenylacetic acid for fluorescence)

-

Acyl-CoA substrate solution (e.g., OPC-6:0-CoA)

-

Purified ACX enzyme solution

Procedure (Fluorometric Assay):

-

Prepare a reaction mixture in a microplate well containing:

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

4-hydroxyphenylacetic acid (1 mM)

-

HRP (1 unit/mL)

-

Purified ACX enzyme

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the acyl-CoA substrate.

-

Monitor the increase in fluorescence (excitation at 320 nm, emission at 405 nm) over time.

-

The rate of fluorescence increase is proportional to the rate of H₂O₂ production and thus to the ACX activity.

HPLC-MS/MS for Quantification of Acyl-CoA Esters

Principle: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) provides a highly sensitive and specific method for the separation and quantification of acyl-CoA esters, including the intermediates of JA biosynthesis.

Sample Preparation:

-

Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the acyl-CoAs using a suitable extraction buffer, often containing an organic solvent and an acid to precipitate proteins.

-

Centrifuge to pellet the debris and collect the supernatant.

-

The extract may require solid-phase extraction (SPE) for cleanup and concentration of the acyl-CoA esters.

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column with a gradient elution program. The mobile phases typically consist of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode. For quantification, use Multiple Reaction Monitoring (MRM) mode. Select precursor and product ion pairs specific for each acyl-CoA intermediate.

-

Precursor Ion: The [M+H]⁺ ion of the target acyl-CoA.

-

Product Ion: A characteristic fragment ion, often corresponding to the CoA moiety.

-

-

Quantification: Generate a standard curve using synthetic standards of the acyl-CoA esters of interest to determine the absolute concentration in the plant samples.

Conclusion

This compound represents a key metabolic node in the peroxisomal β-oxidation stage of jasmonic acid biosynthesis. While its existence is transient, its formation and subsequent cleavage are indispensable for the production of the jasmonate signal. The enzymes responsible for its turnover, particularly 3-ketoacyl-CoA thiolase, are critical control points in the pathway. Further research focusing on the specific kinetics of these enzymes with their native substrates and the in vivo dynamics of the OPC-CoA intermediates will provide a more complete picture of the regulation of this vital signaling pathway. The methodologies and data presented in this guide offer a solid foundation for researchers aiming to unravel the intricate details of jasmonate biosynthesis and its role in plant defense and development.

References

- 1. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

The Central Role of 3-Oxo-4-pregnene-20-carboxyl-CoA in Mycobacterium tuberculosis Cholesterol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, has evolved to utilize host-derived nutrients for its survival and persistence within the human body. A critical nutrient source during chronic infection is host cholesterol.[1][2] The Mtb genome encodes a large cluster of genes dedicated to the intricate process of cholesterol catabolism, representing a key metabolic pathway that is essential for the pathogen's virulence and is a promising target for novel therapeutic interventions.[1][2]

This technical guide focuses on a pivotal intermediate in the terminal stages of cholesterol side-chain degradation: 3-oxo-4-pregnene-20-carboxyl-CoA (3-oxo-OPC4-CoA) . The metabolism of this C22 steroid metabolite is the final step in a series of β-oxidation cycles that dismantle the cholesterol side chain to produce propionyl-CoA, a crucial precursor for the synthesis of essential mycobacterial lipids and a substrate for central carbon metabolism.[3] Understanding the enzymology and biochemical context of this compound is paramount for developing inhibitors that can effectively disrupt this vital metabolic hub.

Biochemical Pathway: The Final Step of Side-Chain β-Oxidation

The degradation of the cholesterol side chain in Mtb culminates in a third β-oxidation cycle, which processes a three-carbon propionyl-CoA moiety. This compound is the substrate for the first enzymatic step in this final cycle. The pathway is primarily catalyzed by enzymes encoded within the intracellular growth (igr) operon.

The key reaction is the FAD-dependent dehydrogenation of this compound to form 3-oxo-4,17-pregnadiene-20-carboxyl-CoA (3-OPDC-CoA). This reaction is principally catalyzed by the heterotetrameric (α₂β₂) acyl-CoA dehydrogenase ChsE1-ChsE2 (FadE28-FadE29). Subsequently, the enoyl-CoA hydratase ChsH1-ChsH2 hydrates 3-OPDC-CoA, leading to a retro-aldol cleavage that releases propionyl-CoA and the steroid nucleus remnant, androst-4-ene-3,17-dione (AD).

Interestingly, another acyl-CoA dehydrogenase, ChsE4-ChsE5 (FadE26-FadE27), which is primarily responsible for the first cycle of cholesterol side-chain β-oxidation, also demonstrates activity on this compound. This functional redundancy suggests a metabolic flexibility that could allow Mtb to bypass the loss of ChsE1-ChsE2, complicating efforts to target this specific step.

Quantitative Data: Enzyme Kinetics

The substrate specificities of the acyl-CoA dehydrogenases involved in cholesterol side-chain β-oxidation have been determined through steady-state kinetic analyses. The data highlight the primary role of ChsE1-ChsE2 in metabolizing this compound, while also quantifying the significant, albeit lower, efficiency of ChsE4-ChsE5 with the same substrate.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| ChsE1-ChsE2 | This compound | 1.0 ± 0.1 | 11 ± 0.2 | (1.1 ± 0.1) x 107 | |

| ChsE4-ChsE5 | This compound | 14 ± 2 | 1.3 ± 0.1 | (9.3 ± 1.6) x 104 |

Experimental Protocols

Synthesis of 3-Oxo-4-pregnene-20-carboxyl-CoA (this compound)

A robust method for synthesizing the key substrate, this compound, is essential for enzymatic studies. The protocol involves the chemical synthesis of the corresponding carboxylic acid followed by enzymatic ligation to Coenzyme A.

a) Synthesis of 3-Oxo-4-pregnene-20-carboxylic acid (3-OPC acid):

-

This procedure starts from commercially available steroid precursors. A detailed, multi-step organic synthesis route is required, which has been previously described. The process typically involves modifications of the C-17 side chain of a pregnane steroid to introduce the C-20 carboxyl group.

b) Thioesterification to form this compound:

-

The synthesized 3-OPC acid is converted to its CoA thioester using an appropriate acyl-CoA ligase, such as mtFadD19 from Mtb.

-

Reaction Mixture:

-

50 mM HEPES buffer, pH 7.5

-

10 mM MgCl₂

-

5 mM ATP

-

0.5 mM Coenzyme A (CoASH)

-

0.5 mM 3-OPC acid

-

Purified mtFadD19 enzyme (e.g., 1-2 µM)

-

-

Procedure:

-

Combine all components except the enzyme in a reaction vessel.

-

Initiate the reaction by adding mtFadD19.

-

Incubate at 37°C for 2-4 hours.

-

Monitor reaction progress by HPLC or LC-MS.

-

Purify the resulting this compound using reverse-phase HPLC.

-

Expression and Purification of ChsE1-ChsE2 and ChsE4-ChsE5

Recombinant expression in E. coli is a standard method for obtaining sufficient quantities of these enzymes for biochemical characterization.

-

Cloning: The genes encoding the individual subunits (e.g., chsE1 and chsE2) are cloned into suitable expression vectors, often with a polyhistidine (His)-tag for affinity purification. Co-expression vectors or co-transformation of plasmids may be necessary for the heteromeric complexes.

-

Expression:

-

Transform E. coli BL21(DE3) cells with the expression plasmid(s).

-

Grow the culture in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight to enhance soluble protein expression.

-

-

Purification:

-

Harvest cells by centrifugation and lyse them by sonication in a buffer containing 50 mM HEPES (pH 7.5), 300 mM NaCl, and protease inhibitors.

-

Clarify the lysate by ultracentrifugation.

-

Load the supernatant onto a Ni-NTA affinity column.

-

Wash the column with lysis buffer containing 20 mM imidazole.

-

Elute the His-tagged protein with a high-concentration imidazole gradient (e.g., 50-300 mM).

-

Assess purity by SDS-PAGE. If necessary, perform further purification steps like size-exclusion chromatography.

-

Acyl-CoA Dehydrogenase (ACAD) Activity Assay

The activity of ChsE1-ChsE2 and ChsE4-ChsE5 can be measured using a continuous spectrophotometric assay that monitors the reduction of an artificial electron acceptor.

-

Principle: The FADH₂ cofactor, reduced during the dehydrogenation of the acyl-CoA substrate, is re-oxidized by an electron transfer flavoprotein (ETF). The electrons are then passed to a terminal acceptor, such as ferrocenium hexafluorophosphate, which can be monitored by a change in absorbance.

-

Assay Components (in a quartz cuvette):

-

50 mM HEPES buffer, pH 7.5

-

150 µM Ferrocenium hexafluorophosphate

-

20 µM recombinant Electron Transfer Flavoprotein (ETF)

-

100-200 nM purified ChsE1-ChsE2 or ChsE4-ChsE5 enzyme

-

Varying concentrations of this compound substrate (e.g., 0.5 µM to 50 µM)

-

-

Procedure:

-

Assemble all components except the substrate in the cuvette and equilibrate to 25°C.

-

Establish a baseline reading at 300 nm (the absorbance wavelength for ferrocenium).

-

Initiate the reaction by adding the this compound substrate.

-

Monitor the decrease in absorbance at 300 nm over time.

-

Calculate the initial velocity from the linear portion of the curve using the extinction coefficient for ferrocenium (ε₃₀₀ = 4.3 mM⁻¹cm⁻¹).

-

Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and kcat.

-

Conclusion and Therapeutic Outlook

This compound stands at a critical juncture in the cholesterol catabolic pathway of Mycobacterium tuberculosis. The dehydrogenation of this metabolite by ChsE1-ChsE2 represents the committed step of the final β-oxidation cycle, which is essential for releasing propionyl-CoA from the cholesterol side chain. The quantitative kinetic data confirm that while ChsE1-ChsE2 is the more efficient enzyme for this transformation, the functional redundancy provided by ChsE4-ChsE5 presents a challenge for therapeutic development. A successful drug discovery strategy targeting this node may require the development of dual inhibitors or compounds that can effectively inhibit ChsE1-ChsE2 without being compromised by the activity of ChsE4-ChsE5. The detailed protocols provided herein offer a robust framework for screening and characterizing such inhibitors, paving the way for novel anti-tubercular agents that target the pathogen's unique metabolic dependencies.

References

- 1. Unraveling Cholesterol Catabolism in Mycobacterium tuberculosis: ChsE4-ChsE5 α2β2 Acyl-CoA Dehydrogenase Initiates β-Oxidation of 3-Oxo-cholest-4-en-26-oyl CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical strains of Mycobacterium tuberculosis exhibit differential lipid metabolism-associated transcriptome changes in in vitro cholesterol and infection models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling Cholesterol Catabolism in Mycobacterium tuberculosis: ChsE4-ChsE5 α2β2 Acyl-CoA Dehydrogenase Initiates β-Oxidation of 3-Oxo-cholest-4-en-26-oyl CoA - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 3-Oxo-OPC4-CoA: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-butyryl-Coenzyme A (3-Oxo-OPC4-CoA) is a critical, yet often overlooked, intermediate in the biosynthesis of jasmonic acid (JA) and its derivatives in plants. Jasmonates are a class of lipid-derived signaling molecules that play pivotal roles in regulating plant growth, development, and defense responses against biotic and abiotic stresses. The study of this compound and its metabolizing enzymes offers potential avenues for the development of novel herbicides and plant growth regulators. This technical guide provides a comprehensive overview of the discovery, characterization, and significance of this compound, with a focus on its role in the jasmonate biosynthetic pathway.

Discovery and Biosynthesis

The discovery of this compound is intrinsically linked to the elucidation of the jasmonic acid biosynthetic pathway. This pathway commences in the chloroplast and concludes in the peroxisome with a series of β-oxidation steps.[1][2]

The formation of this compound occurs during the second cycle of β-oxidation of its precursor, 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8). The initial substrate, OPC-8, is first activated to its CoA ester, OPC8-CoA. Following one round of β-oxidation, which yields OPC6-CoA, a subsequent round produces OPC4-CoA. This is then oxidized to produce this compound.

The core enzymatic reactions involved in the peroxisomal β-oxidation spiral of jasmonate biosynthesis are catalyzed by three key enzymes: Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and 3-Ketoacyl-CoA Thiolase (KAT).[3][4]

Signaling Pathway of Jasmonic Acid Biosynthesis

The biosynthesis of jasmonic acid is a well-defined pathway that involves enzymes located in both the chloroplast and peroxisome.

Characterization of this compound

Direct characterization of this compound is limited in the scientific literature. However, its properties can be inferred from the characteristics of other 3-oxoacyl-CoA molecules and its position in the jasmonate biosynthesis pathway.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C35H54N7O19P3S | ChEBI:80459[5] |

| Molecular Weight | 1001.83 g/mol | ChEBI:80459 |

| Structure | A coenzyme A molecule linked via a thioester bond to a 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-butyric acid moiety. | Inferred from name and related structures |

| Stability | Acyl-CoA esters are known to be susceptible to hydrolysis, particularly at non-neutral pH. For analytical purposes, storage at low temperatures (-20°C or -80°C) and in buffered solutions (pH ~6.8) is recommended to maintain stability. | General knowledge of acyl-CoA stability |

Enzymatic Interactions

The primary enzyme that metabolizes this compound is 3-ketoacyl-CoA thiolase (KAT). This enzyme catalyzes the thiolytic cleavage of this compound, yielding acetyl-CoA and jasmonoyl-CoA, the immediate precursor to jasmonic acid.

While specific kinetic parameters for the interaction of KAT with this compound have not been published, data from related enzymes and substrates can provide an estimate. The Michaelis constant (Km) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Notes |

| 3-Ketoacyl-CoA Thiolase (KAT) | This compound | Not Determined | Not Determined | |

| Analogous System: Rat Liver Thiolase | Acetoacetyl-CoA | ~50 | ~150 | Values are illustrative and may not reflect plant KAT kinetics. |

Experimental Protocols

The following protocols are adapted from established methods for the analysis of acyl-CoA thioesters in plant tissues and provide a framework for the study of this compound.

Extraction of Acyl-CoAs from Plant Tissue

Objective: To extract the acyl-CoA pool from plant material for subsequent analysis.

Materials:

-

Plant tissue (e.g., Arabidopsis thaliana leaves)

-

Liquid nitrogen

-

Extraction buffer (e.g., 2.5% (w/v) trichloroacetic acid)

-

Internal standards (e.g., ¹³C-labeled acyl-CoAs)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol, Acetonitrile, Ammonium Acetate

Procedure:

-

Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Homogenize the powdered tissue in ice-cold extraction buffer.

-

Add internal standards to the homogenate for quantification.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Apply the supernatant to a pre-conditioned SPE cartridge.

-

Wash the cartridge with an appropriate aqueous buffer to remove interfering compounds.

-

Elute the acyl-CoAs with an organic solvent mixture (e.g., methanol/acetonitrile).

-

Dry the eluate under a stream of nitrogen and resuspend in a suitable solvent for analysis.

Workflow for Acyl-CoA Extraction

Quantification by LC-MS/MS

Objective: To separate and quantify this compound using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)

Procedure:

-

Inject the resuspended acyl-CoA extract onto the HPLC system.

-

Perform a gradient elution to separate the different acyl-CoA species. A typical mobile phase would consist of an aqueous buffer with an ion-pairing agent and an organic solvent like acetonitrile or methanol.

-

Introduce the eluent into the mass spectrometer.

-

Utilize electrospray ionization (ESI) in positive ion mode.

-

Perform Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion for this compound and a specific product ion generated by collision-induced dissociation.

-

Precursor Ion (m/z): [M+H]⁺ of this compound

-

Product Ion (m/z): A characteristic fragment, often corresponding to the CoA moiety or a neutral loss.

-

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

In Vitro Enzyme Assays

Objective: To determine the kinetic parameters of 3-ketoacyl-CoA thiolase (KAT) with this compound as a substrate.

Materials:

-

Purified recombinant KAT enzyme

-

Synthesized this compound substrate

-

Assay buffer (e.g., Tris-HCl with appropriate cofactors)

-

Spectrophotometer or HPLC system for product detection

Procedure:

-

Set up a series of reactions with a fixed concentration of KAT and varying concentrations of this compound.

-

Initiate the reaction by adding the enzyme.

-

Monitor the formation of the product (jasmonoyl-CoA) or the disappearance of the substrate over time. This can be done spectrophotometrically by monitoring a change in absorbance at a specific wavelength or by quenching the reaction at different time points and analyzing the products by HPLC.

-

Calculate the initial reaction velocities for each substrate concentration.

-

Plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Conclusion

This compound is a key intermediate in the biosynthesis of the vital plant hormone jasmonic acid. While direct research on this molecule is limited, its importance in the jasmonate pathway makes it a compelling target for further investigation. The experimental protocols and conceptual framework provided in this guide offer a starting point for researchers to explore the discovery, characterization, and potential applications of this compound and its associated enzymes. Future studies focusing on the specific quantification of this intermediate in various plant tissues under different stress conditions, as well as the detailed kinetic analysis of the enzymes that metabolize it, will undoubtedly provide valuable insights into the regulation of plant defense and development.

References

- 1. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of β-Oxidation in Jasmonate Biosynthesis and Systemic Wound Signaling in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound (CHEBI:80459) [ebi.ac.uk]

The Role of 3-Oxo-OPC4-CoA in the Jasmonate Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonates are a class of lipid-derived phytohormones that play pivotal roles in plant development and defense. The biosynthesis of the most active jasmonate, jasmonoyl-isoleucine (JA-Ile), involves a series of enzymatic reactions in both the chloroplast and peroxisome. This technical guide focuses on a key, yet often overlooked, intermediate in this pathway: 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-butyryl-CoA (3-Oxo-OPC4-CoA). We delve into its function within the peroxisomal β-oxidation stage of jasmonic acid (JA) biosynthesis, the enzymatic activities governing its turnover, and the experimental methodologies to quantify its presence and the activity of related enzymes. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of this crucial metabolic node, highlighting its potential as a target for modulating plant defense responses and developing novel agrochemicals.

Introduction to the Jasmonate Signaling Pathway

The jasmonate signaling pathway is a complex network that regulates a wide array of physiological processes in plants, including growth, development, and responses to biotic and abiotic stresses. The pathway is initiated by various stimuli, such as herbivory or pathogen attack, which trigger the release of α-linolenic acid from chloroplast membranes. This fatty acid is then converted through a series of enzymatic steps in the chloroplast to 12-oxo-phytodienoic acid (OPDA).

OPDA is subsequently transported to the peroxisome, where it undergoes reduction and a series of β-oxidation cycles to yield jasmonic acid (JA). JA can then be conjugated to the amino acid isoleucine to form the bioactive hormone JA-Ile, which acts as a ligand for the receptor complex composed of CORONATINE INSENSITIVE1 (COI1) and Jasmonate ZIM-domain (JAZ) proteins. This interaction leads to the degradation of JAZ repressors and the subsequent activation of transcription factors that regulate the expression of jasmonate-responsive genes, ultimately mounting a defense response.

The Peroxisomal β-Oxidation of Jasmonate Precursors

The final stages of JA biosynthesis occur in the peroxisome and involve the shortening of the carboxylic acid side chain of OPDA derivatives through β-oxidation. This process is analogous to the β-oxidation of fatty acids. After reduction of OPDA to 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8), the side chain is shortened by three successive rounds of β-oxidation.

This compound is a key intermediate in the second round of this β-oxidation cascade. The pathway is as follows:

-

First Round: OPC-8 is activated to OPC-8-CoA, which then undergoes one round of β-oxidation to yield 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-hexanoyl-CoA (3-Oxo-OPC6-CoA) and acetyl-CoA.

-

Second Round: 3-Oxo-OPC6-CoA is the substrate for the next round of β-oxidation. It is first oxidized by an acyl-CoA oxidase (ACX) to introduce a double bond. The resulting enoyl-CoA is then hydrated and oxidized to form a 3-ketoacyl-CoA. This molecule is then the substrate for 3-ketoacyl-CoA thiolase (KAT), which cleaves off an acetyl-CoA unit, yielding This compound .

-

Third Round: this compound enters the final round of β-oxidation, which results in the formation of jasmonoyl-CoA. Finally, a thioesterase releases free jasmonic acid.

Key Enzymes in the β-Oxidation of Jasmonate Precursors

-

Acyl-CoA Oxidase (ACX): Catalyzes the first committed step of each β-oxidation cycle. In Arabidopsis thaliana, ACX1 and ACX5 have been implicated in jasmonate biosynthesis.

-

Multifunctional Protein (MFP): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. The Arabidopsis protein AIM1 is a key MFP in this pathway.

-

3-Ketoacyl-CoA Thiolase (KAT): Catalyzes the final step of each cycle, the thiolytic cleavage of a 3-ketoacyl-CoA. In Arabidopsis, KAT2 is the primary thiolase involved in seedling fatty acid β-oxidation and has a broad substrate specificity, making it a likely candidate for acting on jasmonate precursors.[1][2]

Quantitative Data

The table below summarizes the known information and highlights the data gaps.

| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) | Organism | Notes |

| Acetoacetyl-CoA | KAT2 | Data not available | Significant activity reported | Arabidopsis thaliana | KAT2 shows broad substrate specificity.[1] |

| Long-chain fatty acyl-CoAs (C16-C20) | KAT2 | Data not available | Active | Arabidopsis thaliana | Accumulation of these substrates in kat2 mutants. |

| This compound | KAT2 | Data not available | Data not available | Arabidopsis thaliana | Activity is inferred from the pathway, but direct kinetic data is lacking. |

| OPC-8 | ACX1A | >50 µM (for coupled assay) | Higher than for Myristoyl-CoA (14:0) | Lycopersicon esculentum (Tomato) | Activity measured in a coupled assay with acyl-CoA synthetase. |

Experimental Protocols

Quantification of Jasmonate Intermediates by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of jasmonate intermediates, including acyl-CoA thioesters, from plant tissues.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Extraction buffer: 2-propanol:H₂O:HCl (2:1:0.002, v/v/v)

-

Internal standards (e.g., deuterated acyl-CoAs)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Sample Harvest and Homogenization: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: To ~100 mg of frozen powder, add 1 mL of ice-cold extraction buffer and internal standards. Vortex vigorously and incubate on ice for 30 minutes with occasional vortexing.

-

Phase Separation: Add 1 mL of dichloromethane and vortex. Centrifuge at 13,000 x g for 5 minutes at 4°C.

-

Acyl-CoA Enrichment: Collect the upper aqueous phase containing acyl-CoAs.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with water to remove salts and polar contaminants.

-

Elute the acyl-CoAs with methanol.

-

-

LC-MS/MS Analysis:

-

Dry the eluate under a stream of nitrogen and resuspend in a suitable solvent (e.g., 50% methanol).

-

Inject the sample onto a C18 reversed-phase column.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detect and quantify the acyl-CoA species using a mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Acyl-CoA Oxidase (ACX) Activity Assay

This spectrophotometric assay measures the production of H₂O₂ by ACX.

Materials:

-

Plant protein extract (from peroxisome-enriched fractions if possible)

-

Assay buffer: 50 mM potassium phosphate, pH 7.5

-

Substrate: 3-Oxo-OPC6-CoA (or a suitable analog like lauroyl-CoA)

-

Horseradish peroxidase (HRP)

-

4-Aminoantipyrine

-

Phenol

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, HRP, 4-aminoantipyrine, and phenol.

-

Initiate Reaction: Add the plant protein extract to the reaction mixture and pre-incubate for 5 minutes at 30°C.

-

Start the Assay: Add the acyl-CoA substrate to initiate the reaction.

-

Measurement: Monitor the increase in absorbance at 505 nm, which corresponds to the formation of a quinoneimine dye resulting from the HRP-catalyzed reaction of H₂O₂ with 4-aminoantipyrine and phenol.

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the dye.

3-Ketoacyl-CoA Thiolase (KAT) Activity Assay

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate by monitoring the decrease in absorbance of the enolate ion of the CoA thioester.

Materials:

-

Plant protein extract

-

Assay buffer: 100 mM Tris-HCl, pH 8.1, containing 25 mM MgCl₂

-

Substrate: Acetoacetyl-CoA (as a general substrate) or synthesized this compound

-

Coenzyme A (CoA)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer and the 3-ketoacyl-CoA substrate.

-

Pre-incubation: Add the plant protein extract and incubate for 3 minutes at 30°C.

-

Initiate Reaction: Add CoA to start the reaction.

-

Measurement: Monitor the decrease in absorbance at 303 nm, which is characteristic of the Mg²⁺-enolate complex of the 3-ketoacyl-CoA substrate.

-

Calculation: Calculate the specific activity using the molar extinction coefficient of the substrate.

Visualizations

Caption: Overview of the Jasmonate Signaling Pathway.

Caption: Workflow for Quantification of Jasmonate Intermediates.

Conclusion and Future Directions

This compound is an integral intermediate in the biosynthesis of jasmonic acid, situated within the peroxisomal β-oxidation pathway. Its formation and subsequent conversion are critical for the production of the jasmonate signal. While the enzymes responsible for its metabolism have been identified, a significant gap in our knowledge is the lack of specific kinetic data for these reactions. For a comprehensive understanding of the flux through the jasmonate biosynthetic pathway and for the development of targeted inhibitors or modulators, future research should focus on:

-

In vitro reconstitution of the later stages of JA biosynthesis to determine the kinetic parameters (Km and Vmax) of ACX and KAT enzymes with their respective oxylipin-CoA substrates, including this compound.

-

Development of sensitive analytical methods to accurately quantify the intracellular concentrations of this compound and other acyl-CoA intermediates of the pathway under different physiological conditions.

Addressing these research questions will not only enhance our fundamental understanding of plant hormone biosynthesis but also provide valuable insights for the rational design of molecules to modulate plant defense responses for agricultural and pharmaceutical applications.

References

- 1. Requirement for 3-ketoacyl-CoA thiolase-2 in peroxisome development, fatty acid beta-oxidation and breakdown of triacylglycerol in lipid bodies of Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Role of Acyl-CoA Molecules in Metabolic Disorders and the Exploration of Novel Metabolic Pathways

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This whitepaper addresses the broader context of acyl-Coenzyme A (acyl-CoA) molecules in metabolic pathways and their relevance to metabolic disorders. The initial topic of "3-Oxo-OPC4-CoA as a potential biomarker for metabolic disorders" did not yield direct supporting evidence in the current scientific literature. Therefore, this guide explores related acyl-CoA molecules, their roles in analogous metabolic pathways in various organisms, and the analytical techniques used for their study, providing a valuable resource for researchers in the field of metabolic diseases.

Introduction: The Central Role of Acyl-CoAs in Metabolism and Disease

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in a multitude of metabolic pathways, including the synthesis and breakdown of fatty acids and the tricarboxylic acid (TCA) cycle. Their concentrations and fluxes are tightly regulated, and dysregulation of acyl-CoA metabolism is a hallmark of various metabolic disorders, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity. Altered acyl-CoA metabolism can lead to the accumulation of toxic lipid intermediates, impaired insulin signaling, and mitochondrial dysfunction.

The analysis of specific acyl-CoA species presents a promising avenue for the discovery of novel biomarkers for the early detection, diagnosis, and monitoring of metabolic diseases. While the direct role of this compound in human metabolic disorders is not yet established, the study of structurally related molecules in other biological systems can provide valuable insights into potential metabolic pathways and enzymatic activities that may be relevant to human health.

This technical guide provides an in-depth overview of the significance of acyl-CoA metabolism in disease, presents quantitative data on relevant acyl-CoAs in metabolic disorders, details experimental protocols for their measurement, and explores related metabolic pathways—jasmonic acid biosynthesis in plants and bacterial steroid degradation—that involve similar enzymatic steps and intermediates.

Data Presentation: Quantitative Analysis of Acyl-CoAs in Metabolic Disorders

The following tables summarize quantitative data from studies on the levels of key acyl-CoA molecules in the context of metabolic diseases. This data highlights the significant alterations in acyl-CoA pools associated with these conditions.

Table 1: Muscle Malonyl-CoA and Long-Chain Fatty Acyl-CoA Concentrations in Lean, Obese, and Type 2 Diabetic Subjects

| Subject Group | Basal Malonyl-CoA (pmol/mg protein) | Insulin-Stimulated Malonyl-CoA (pmol/mg protein) | Basal Long-Chain Fatty Acyl-CoA (pmol/mg protein) | Insulin-Stimulated Long-Chain Fatty Acyl-CoA (pmol/mg protein) |

| Lean Controls | ~3.5 | ~5.5 | ~6.0 | ~5.0 |

| Obese | ~5.0 | ~6.0 | ~9.0 | ~8.0 |

| Type 2 Diabetic | ~5.5 | ~6.5 | ~10.0 | ~9.0 |

Data adapted from studies on insulin-resistant subjects, indicating increased basal levels of malonyl-CoA and long-chain fatty acyl-CoAs, which are associated with decreased fatty acid oxidation and increased lipogenesis.[1]

Table 2: Intramuscular Long-Chain Fatty Acyl-CoA (LCFA-CoA) Concentrations in Type 2 Diabetic Patients Before and After Acipimox Treatment

| Treatment Group | Intramuscular LCFA-CoA (nmol/g wet weight) |

| Before Acipimox | 4.8 ± 0.6 |

| After Acipimox (7 days) | 3.2 ± 0.5 |

This study demonstrates that a sustained reduction in plasma free fatty acids leads to a significant decrease in intramuscular LCFA-CoA content, which is associated with enhanced insulin sensitivity.[2]

Table 3: Endogenous Acyl-CoA Levels in Human Hepatocellular Carcinoma (HepG2) vs. Non-Tumorigenic Prostate (PNT2) Cell Lines

| Acyl-CoA Species | HepG2 (pmol/mg protein) | PNT2 (pmol/mg protein) |

| C14:0-CoA | Higher in HepG2 | Lower in PNT2 |

| C16:0-CoA | Higher in HepG2 | Lower in PNT2 |

| C18:0-CoA | Higher in HepG2 | Lower in PNT2 |

| C18:1-CoA | Higher in HepG2 | Lower in PNT2 |

This data indicates that acyl-CoA profiles can vary significantly between different cell types and may be altered in disease states such as cancer, reflecting changes in fatty acid metabolism.[3]

Experimental Protocols: Measurement of Acyl-CoA Molecules

The accurate quantification of acyl-CoA species in biological samples is challenging due to their low abundance and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the sensitive and specific measurement of a broad range of acyl-CoAs.

Sample Preparation

-

Tissue Homogenization:

-

Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.

-

Homogenize the frozen tissue in a cold extraction solvent (e.g., 10% trichloroacetic acid or acetonitrile/isopropanol/water mixture) using a tissue lyser or Potter-Elvehjem homogenizer.

-

Include internal standards (e.g., stable isotope-labeled acyl-CoAs) in the extraction solvent for absolute quantification.

-

-

Cell Extraction:

-

Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a cold extraction solvent to the cell pellet and lyse the cells by sonication or vortexing.

-

-

Protein Precipitation and Extraction:

-

Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet precipitated proteins and cell debris.

-

Collect the supernatant containing the acyl-CoAs.

-

Solid-phase extraction (SPE) can be used for further purification and concentration of the acyl-CoAs.

-

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Utilize a reversed-phase C18 column for the separation of acyl-CoAs based on their hydrophobicity.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for each acyl-CoA species in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Data Analysis

-

Quantify the concentration of each acyl-CoA species by comparing the peak area of the analyte to that of its corresponding internal standard.

-

Normalize the results to the protein concentration or tissue weight of the sample.

Workflow for Acyl-CoA Analysis

Caption: Experimental workflow for the quantification of acyl-CoA molecules.

Signaling Pathways and Logical Relationships

While the direct pathway involving this compound in human metabolic disease is unknown, we can draw parallels from well-characterized pathways in other organisms that involve similar intermediates and enzymatic reactions.

Jasmonic Acid Biosynthesis in Plants

Jasmonic acid is a plant hormone that plays a crucial role in regulating responses to stress and development. Its biosynthesis involves a series of reactions that occur in the chloroplast and peroxisome, including steps analogous to fatty acid β-oxidation.

The pathway begins with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA) in the chloroplast. OPDA is then transported to the peroxisome, where it is reduced and undergoes several cycles of β-oxidation to yield jasmonic acid. This peroxisomal β-oxidation involves acyl-CoA intermediates.

References

An In-depth Technical Guide to the Enzymatic Production of 3-Oxo-OPC8-CoA in Jasmonate Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxo-2-(2'(Z)-pentenyl)cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA) is a key intermediate in the biosynthesis of jasmonic acid (JA) and its derivatives, collectively known as jasmonates. Jasmonates are lipid-derived signaling molecules in plants that play crucial roles in regulating growth, development, and responses to biotic and abiotic stresses. The enzymatic production of 3-Oxo-OPC8-CoA occurs within the peroxisome and is a critical step in the conversion of the initial precursor, α-linolenic acid, into the biologically active jasmonic acid. This technical guide provides a comprehensive overview of the enzymatic reactions leading to the formation of 3-Oxo-OPC8-CoA, including detailed experimental protocols, quantitative data on enzyme kinetics, and a visualization of the relevant biochemical pathways. It is important to note that the scope of this guide is focused on 3-Oxo-OPC8-CoA, an 18-carbon intermediate, and not the 14-carbon analogue 3-Oxo-OPC4-CoA, as the former is the well-established precursor in the main jasmonate biosynthesis pathway.

The Core Enzymatic Cascade

The synthesis of 3-Oxo-OPC8-CoA is a two-step process that follows the formation of 12-oxo-phytodienoic acid (OPDA) in the chloroplast and its subsequent transport into the peroxisome.

-

Reduction of OPDA by 12-oxophytodienoate reductase 3 (OPR3): The first step is the reduction of the cyclopentenone ring of (9S,13S)-12-oxophytodienoic acid to yield 3-oxo-2-(2'(Z)-pentenyl)cyclopentane-1-octanoic acid (OPC-8:0). This reaction is catalyzed by OPR3, an enzyme belonging to the Old Yellow Enzyme (OYE) family. OPR3 is considered the key isoenzyme responsible for jasmonate biosynthesis[1][2][3].

-

Activation of OPC-8:0 by OPC-8:0 CoA Ligase 1 (OPCL1): The resulting OPC-8:0 is then activated to its coenzyme A (CoA) thioester, 3-Oxo-OPC8-CoA. This activation is an ATP-dependent reaction catalyzed by OPCL1, a member of the acyl-activating enzyme (AAE) superfamily[4]. This step is essential for the subsequent β-oxidation of the octanoyl side chain.

Following its synthesis, 3-Oxo-OPC8-CoA enters the β-oxidation pathway, initiated by Acyl-CoA Oxidase (ACX), which ultimately leads to the formation of jasmonic acid.

Quantitative Data on Enzyme Kinetics

The efficiency of the enzymatic reactions producing 3-Oxo-OPC8-CoA can be described by their kinetic parameters.

| Enzyme | Substrate | K_m_ (µM) | V_max_ (nkat/mg protein) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Arabidopsis thaliana OPR3 | (9S,13S)-12-oxophytodienoic acid | 35 | 53.7 | Not Reported | Not Reported | [1] |

| Zea mays OPR3 | 12-oxophytodienoic acid | 190 | Not Reported | Not Reported | Not Reported |

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Arabidopsis thaliana OPCL1 | OPC-8:0 | 8 ± 1 | 0.40 ± 0.02 | 5.0 x 10⁴ | |

| OPDA | 15 ± 2 | 0.42 ± 0.02 | 2.8 x 10⁴ | ||

| dnOPDA | 10 ± 1 | 0.41 ± 0.01 | 4.1 x 10⁴ | ||

| Myristic acid (C14:0) | 12 ± 2 | 0.38 ± 0.02 | 3.2 x 10⁴ |

Experimental Protocols

Stereospecific Assay for 12-oxophytodienoate reductase 3 (OPR3) Activity

This protocol is based on the spectrophotometric measurement of NADPH oxidation.

Principle: The activity of OPR3 is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of the OPDA substrate.

Materials:

-

Purified OPR3 enzyme

-

(9S,13S)-12-oxophytodienoic acid (OPDA) substrate

-

NADPH

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of OPDA in ethanol.

-

Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and NADPH to a final concentration of 100-200 µM.

-

Initiate the reaction by adding a small volume of the OPDA stock solution to the reaction mixture to achieve the desired final substrate concentration (e.g., in the range of the K_m_ value, 10-100 µM).

-

Record the absorbance at 340 nm for a short period to establish a baseline.

-

Add the purified OPR3 enzyme to the cuvette to start the reaction.

-

Continuously monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

-

Perform control experiments without the enzyme or without the substrate to account for any non-enzymatic reduction or background absorbance changes.

Luciferase-Based Assay for OPC-8:0 CoA Ligase 1 (OPCL1) Activity

This high-throughput assay measures the consumption of ATP during the CoA ligation reaction.

Principle: The amount of ATP consumed by OPCL1 is inversely proportional to the light produced by a subsequent luciferase reaction. The remaining ATP is used by firefly luciferase to oxidize luciferin, generating a luminescent signal.

Materials:

-

Purified OPCL1 enzyme

-

OPC-8:0 substrate

-

Coenzyme A (CoA)

-

ATP

-

Luciferase and luciferin (commercially available kits)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

-

Luminometer

Procedure:

-

Prepare a stock solution of OPC-8:0 in a suitable solvent (e.g., ethanol).

-

Set up the OPCL1 reaction in a microplate well containing the reaction buffer, ATP (e.g., 10 µM), CoA (e.g., 100 µM), and the OPC-8:0 substrate at various concentrations.

-

Add the purified OPCL1 enzyme to initiate the reaction.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction (e.g., by heat inactivation or addition of a stopping reagent).

-

Add the luciferase/luciferin reagent to the reaction mixture.

-

Immediately measure the luminescence using a luminometer.

-

Generate a standard curve with known ATP concentrations to quantify the amount of ATP consumed in the enzymatic reaction.

-

Calculate the enzyme activity based on the amount of ATP consumed per unit time.

Spectrophotometric Assay for Acyl-CoA Oxidase (ACX) Activity

This is a coupled enzyme assay that measures the production of hydrogen peroxide (H₂O₂).

Principle: ACX catalyzes the oxidation of an acyl-CoA substrate, producing H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable increase in absorbance.

Materials:

-

Purified ACX enzyme

-

3-Oxo-OPC8-CoA substrate (or other suitable acyl-CoA)

-

Horseradish peroxidase (HRP)

-

Chromogenic substrate (e.g., 4-aminoantipyrine and phenol, which form a quinoneimine dye)

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, HRP, 4-aminoantipyrine, and phenol.

-

Add the acyl-CoA substrate to the reaction mixture.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding the purified ACX enzyme.

-

Monitor the increase in absorbance at the wavelength corresponding to the oxidized chromogen (e.g., 500 nm for the quinoneimine dye).

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of the oxidized chromogen.

-

Perform control experiments by omitting the ACX enzyme or the acyl-CoA substrate.

Signaling Pathways and Regulatory Networks

The biosynthesis of jasmonates, including the formation of 3-Oxo-OPC8-CoA, is tightly regulated and integrated with other plant hormone signaling pathways.

References

3-Oxo-OPC4-CoA: A Technical Guide to its Chemical Properties and Mass Spectra

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-2-(2(Z)-pentenyl)-cyclopentane-1-butanoyl-Coenzyme A, commonly known as 3-Oxo-OPC4-CoA, is a key intermediate in the biosynthesis of jasmonic acid, a plant hormone crucial for regulating growth, development, and defense responses. As an acyl-CoA thioester, its chemical reactivity and metabolic fate are of significant interest in the fields of biochemistry, plant science, and drug discovery. This technical guide provides a comprehensive overview of the chemical properties and mass spectral characteristics of this compound, intended to serve as a valuable resource for researchers in these domains. Recent studies have also highlighted its potential as a biomarker in human diseases, such as T1 stage lung adenocarcinoma, underscoring the importance of its accurate characterization.[1][2]

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These properties are derived from publicly available chemical databases and predictive modeling.

| Property | Value | Source |

| Chemical Formula | C35H54N7O19P3S | [3] |

| Average Molecular Weight | 1001.825 Da | [3] |

| Monoisotopic Molecular Weight | 1001.24080 Da | [3] |

| Canonical SMILES | CC\C=C/C[C@H]1--INVALID-LINK--[C@@H]2OP(O)(O)=O)n2cnc3c(N)ncnc23">C@@HCCC1=O | |

| InChI Key | QGJLCXXJEFRWHP-ZRHHFSRKSA-N | |

| Predicted Solubility | High in aqueous solutions due to the polar Coenzyme A moiety. | General chemical knowledge |

| Predicted pKa | Multiple pKa values due to the phosphate groups, amine, and thiol moieties. The phosphate groups are expected to be acidic. | General chemical knowledge |

| Stability | Thioester bonds are susceptible to hydrolysis, particularly at non-neutral pH. Should be stored at low temperatures in buffered solutions. | General chemical knowledge |

Mass Spectrometry

Detailed mass spectrometry data for this compound is not widely published. However, based on the well-characterized fragmentation patterns of acyl-CoA compounds, a predicted mass spectrum can be described.

Analytical Method: Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) is a suitable high-resolution technique for the analysis of this compound.

Predicted Mass Spectrum: In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoA compounds exhibit a characteristic fragmentation pattern. The primary fragmentation event is the cleavage of the phosphodiester bond in the Coenzyme A moiety.

| Ion | m/z (predicted) | Description |

| [M+H]+ | 1002.248 | Protonated parent molecule |

| [M-507+H]+ | 495.253 | Product ion resulting from the neutral loss of 507 Da (3'-phosphoadenosine-5'-diphosphate). This is typically the most abundant fragment ion. |

| Fragment Ion | 428.037 | Adenosine 3',5'-diphosphate fragment ion. |

Experimental Protocols

General Synthesis of 3-Oxo-Acyl-CoA Compounds

Objective: To synthesize a 3-oxo-acyl-CoA thioester from its corresponding 3-oxo-carboxylic acid.

Methodology: A common method involves the activation of the carboxylic acid and subsequent reaction with Coenzyme A.

-

Activation of the Carboxylic Acid:

-

The corresponding 3-oxo-OPC4 carboxylic acid is reacted with a coupling reagent such as N,N'-carbonyldiimidazole to form a highly reactive acyl-imidazole intermediate.

-

-

Thioester Formation:

-

The acyl-imidazole intermediate is then reacted in situ with the free thiol of Coenzyme A (in its reduced form, CoA-SH) in an aqueous buffer at a slightly alkaline pH (around 7.5-8.0).

-

-

Purification:

-

The resulting this compound is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a water/acetonitrile gradient containing a small amount of a weak acid like formic acid to ensure proper ionization for detection.

-

UPLC-Q/TOF-MS Analysis

Objective: To detect and characterize this compound in a biological or synthetic sample.

Methodology:

-

Sample Preparation: Biological samples are typically extracted with a solvent mixture designed to precipitate proteins and extract polar metabolites. A common choice is a mixture of methanol, acetonitrile, and water. The supernatant is then dried and reconstituted in a solvent compatible with the UPLC mobile phase.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low percentage of B to a high percentage of B over several minutes to elute compounds of varying polarity.

-

Flow Rate: A typical flow rate for UPLC is 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS Scan Range: A full scan range of m/z 100-1500 to detect the parent ion.

-

Tandem MS (MS/MS): Data-dependent acquisition mode is used to trigger fragmentation of the most intense ions from the full scan. The predicted parent ion of this compound (m/z 1002.248) would be selected for collision-induced dissociation (CID).

-

Collision Energy: A range of collision energies can be applied to optimize the fragmentation pattern.

-

Metabolic Pathway

This compound is an intermediate in the peroxisomal β-oxidation pathway that shortens the carboxylic acid side chain of 12-oxophytodienoic acid (OPDA) to produce jasmonic acid. This process involves a cycle of four enzymatic reactions. Specifically, this compound is formed during the third cycle of β-oxidation of OPC-8:0-CoA.

The diagram above illustrates the enzymatic conversion of OPC-6:0-CoA, leading to the formation of this compound. This intermediate is then cleaved by 3-ketoacyl-CoA thiolase to yield OPC-4:0-CoA and acetyl-CoA, continuing the β-oxidation spiral towards the synthesis of jasmonoyl-CoA.

Conclusion

This compound is a vital metabolite in the jasmonate biosynthesis pathway. Understanding its chemical properties and mass spectral behavior is essential for researchers studying plant signaling, metabolomics, and related fields. The information and protocols provided in this guide offer a foundational resource for the synthesis, analysis, and biological investigation of this important molecule. Further research into its specific enzymatic interactions and potential roles in other biological systems will continue to expand our knowledge of its significance.

References

- 1. Human Metabolome Database: Showing metabocard for OPC4-CoA (HMDB0011113) [hmdb.ca]